molecular formula C32H45BrN2O8 B8069418 Lappaconitine (hydrobromide)

Lappaconitine (hydrobromide)

Cat. No. B8069418
M. Wt: 665.6 g/mol
InChI Key: CFFYROOPXPKMEQ-NEFIHXMDSA-N
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Description

Lappaconitine (hydrobromide) is a useful research compound. Its molecular formula is C32H45BrN2O8 and its molecular weight is 665.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lappaconitine (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lappaconitine (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic and Local Anesthetic Properties : Lappaconitine hydrobromide is effective in relieving moderate pain and can be used for local anesthesia. It is administered via intravenous (i.v.), intramuscular (i.m.), or oral (p.o.) routes for analgesic treatment (Jiang Xue-tao, 2005).

  • Antiarrhythmic Effects : It is recognized for its antiarrhythmic properties, particularly effective in treating various cardiac arrhythmias including supraventricular and ventricular extrasystoles, atrial fibrillation, and flutter. This application is especially noted in Russian medical practice where it is known as Allapinin (T. Tolstikova et al., 2007).

  • Pediatric Fever Treatment : In pediatric cases, lappaconitine hydrobromide has been found effective and safe in treating fever, showing significant differences in efficacy and side effects compared to other treatments (He Xiang-jun, 2008).

  • New Formulations and Drug Delivery Techniques : Ongoing research focuses on developing new formulations of lappaconitine to enhance its solubility and stability, thereby improving its clinical applications. This includes research on carrier, sustained-release, and immediate-release preparations (Li Si-s, 2014).

  • Cancer Research : Studies have investigated the impact of lappaconitine hydrobromide on cancer cells. For instance, its effect on the proliferation and apoptosis of murine hepatocarcinoma cell line H22 was examined, although lappaconitine hydrobromide showed no significant effect on these cells in vitro (Du Biao-yan, 2007).

  • Transdermal Microemulsions : Research has been conducted on the development of transdermal microemulsions for lappaconitine hydrobromide, aiming to improve its transdermal absorption performance, which is crucial for effective drug delivery (Qi Yongfen & Fang Xiao-ling, 2012).

properties

IUPAC Name

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYROOPXPKMEQ-NEFIHXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97792-45-5
Record name Lappaconitine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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